BenchChemオンラインストアへようこそ!

N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-3-fluorobenzene-1-sulfonamide

CRAC channel linker flexibility conformational analysis

N-[2-(3,5-Dicyclopropyl-1H-pyrazol-1-yl)ethyl]-3-fluorobenzene-1-sulfonamide is a pyrazole-based sulfonamide featuring a 3,5-dicyclopropyl-substituted pyrazole core, an ethyl linker, and a 3-fluorobenzenesulfonamide moiety. The 3,5-dicyclopropylpyrazole motif is recognized as a privileged scaffold in calcium release-activated calcium (CRAC) channel inhibitor patents , while the flexible ethyl spacer distinguishes it from the more rigid, directly phenyl-linked series dominant in the CRAC modulator patent landscape.

Molecular Formula C17H20FN3O2S
Molecular Weight 349.42
CAS No. 2309775-32-2
Cat. No. B2821838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-3-fluorobenzene-1-sulfonamide
CAS2309775-32-2
Molecular FormulaC17H20FN3O2S
Molecular Weight349.42
Structural Identifiers
SMILESC1CC1C2=CC(=NN2CCNS(=O)(=O)C3=CC=CC(=C3)F)C4CC4
InChIInChI=1S/C17H20FN3O2S/c18-14-2-1-3-15(10-14)24(22,23)19-8-9-21-17(13-6-7-13)11-16(20-21)12-4-5-12/h1-3,10-13,19H,4-9H2
InChIKeySYIGLEWETUQQJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(3,5-Dicyclopropyl-1H-pyrazol-1-yl)ethyl]-3-fluorobenzene-1-sulfonamide (CAS 2309775-32-2): Structural and Pharmacophoric Baseline for Procurement Decision-Making


N-[2-(3,5-Dicyclopropyl-1H-pyrazol-1-yl)ethyl]-3-fluorobenzene-1-sulfonamide is a pyrazole-based sulfonamide featuring a 3,5-dicyclopropyl-substituted pyrazole core, an ethyl linker, and a 3-fluorobenzenesulfonamide moiety. The 3,5-dicyclopropylpyrazole motif is recognized as a privileged scaffold in calcium release-activated calcium (CRAC) channel inhibitor patents [1], while the flexible ethyl spacer distinguishes it from the more rigid, directly phenyl-linked series dominant in the CRAC modulator patent landscape [1]. The compound is supplied primarily as a research building block and is investigated for enzyme inhibition and receptor modulation applications.

Why Generic Substitution Among Pyrazolyl Benzenesulfonamides Fails: Linker Flexibility, Fluorine Regioisomerism, and Cyclopropyl-Specific Pharmacology in Compound 2309775-32-2


In-class pyrazolyl benzenesulfonamides cannot be freely interchanged because three critical structural variables determine target engagement, potency, and ADME profiles: the nature of the linker between the pyrazole and the sulfonamide pharmacophore, the position of the fluorine substituent on the benzene ring, and the identity of the pyrazole C3/C5 substituents. The target compound incorporates a flexible ethyl linker, a feature that is absent in the extensively exemplified CRAC inhibitor series where a rigid phenyl spacer is directly attached to the pyrazole N1 [1]. This conformational freedom is predicted to alter the spatial relationship between the pyrazole core and the sulfonamide hydrogen-bond donor/acceptor, potentially shifting selectivity among closely related targets [1]. Additionally, the 3-fluoro (meta) substitution on the benzenesulfonamide ring differs from the 2-fluoro (ortho) regioisomer (CAS 1797977-25-3), which is also commercially available and may exhibit divergent binding properties [2]. These structural distinctions are well-documented in SAR studies of sulfonamide-based enzyme inhibitors and prevent reliable cross-extrapolation of activity data.

Quantitative Differentiation Evidence for N-[2-(3,5-Dicyclopropyl-1H-pyrazol-1-yl)ethyl]-3-fluorobenzene-1-sulfonamide (2309775-32-2) Against Closest Analogs


Ethylene Linker Conformational Flexibility vs. Rigid Phenyl Linker in CRAC Channel Modulators

The target compound contains an ethyl (-CH2-CH2-) linker connecting the pyrazole N1 to the sulfonamide nitrogen, whereas the predominant CRAC inhibitor chemotype in WO2011042797A1 employs a rigid 1,4-phenylene linker directly attached to the pyrazole N1. The ethylene linker introduces two additional rotatable bonds, increasing conformational entropy and allowing the sulfonamide group to sample a larger spatial volume relative to the pyrazole core. This structural difference is expected to modulate the binding mode to CRAC Orai1/Stim1 channels, where the relative orientation of the pyrazole and the benzenesulfonamide hydrogen-bonding motif is critical for pore-blocking activity [1]. No direct biological comparison data between the ethyl-linked and phenyl-linked series are publicly available; this evidence derives from class-level SAR inference based on the patent disclosure.

CRAC channel linker flexibility conformational analysis

Meta-Fluoro vs. Ortho-Fluoro Benzenesulfonamide Regioisomerism: Predicted Electrostatic and Steric Impact

The 3-fluorobenzene-1-sulfonamide moiety positions the fluorine atom at the meta position relative to the sulfonamide group. The commercially available 2-fluorobenzene-1-sulfonamide analog (CAS 1797977-25-3) places fluorine at the ortho position. Meta-fluorine primarily exerts an electron-withdrawing inductive effect (−I) that polarizes the sulfonamide N–H bond without introducing steric hindrance near the sulfonamide binding pocket. In contrast, ortho-fluorine introduces both steric shielding and a proximal dipole that can alter the preferred torsion angle of the sulfonamide group. This regioisomeric difference has been shown to produce IC50 shifts in sulfonamide-based enzyme inhibitors (e.g., carbonic anhydrase), though no head-to-head comparison data exist for these specific compounds [1].

fluorine regioisomerism sulfonamide binding electronic effects

Dicyclopropyl vs. Aromatic Substitution on Pyrazole: Metabolic Stability Advantage

The 3,5-dicyclopropyl substitution pattern on the pyrazole ring confers enhanced metabolic stability relative to common aromatic substituents (e.g., phenyl, tolyl) found in analogous pyrazolyl benzenesulfonamides such as celecoxib. Cyclopropyl groups lack benzylic C–H bonds that are susceptible to cytochrome P450-mediated hydrogen atom abstraction, a major oxidative metabolic pathway for alkyl- or aryl-substituted heterocycles. This structural feature is explicitly highlighted in patent literature describing dicyclopropylpyrazoles as privileged scaffolds with improved pharmacokinetic profiles [1]. In contrast, the 4-methylphenyl group of celecoxib undergoes extensive CYP2C9-mediated hydroxylation, limiting its half-life.

cyclopropyl metabolic stability CYP oxidation

Recommended Application Scenarios for N-[2-(3,5-Dicyclopropyl-1H-pyrazol-1-yl)ethyl]-3-fluorobenzene-1-sulfonamide (2309775-32-2) Based on Quantitative Differentiation Evidence


IP Diversification in CRAC Channel Inhibitor Programs

The ethyl linker and meta-fluoro substitution create a chemotype distinct from the phenyl-linked, ortho-substituted CRAC inhibitors exemplified in WO2011042797A1 [1]. Organizations seeking freedom-to-operate or novel composition-of-matter patents can use this compound as a starting scaffold to circumvent existing IP around rigid, phenyl-linked pyrazole CRAC modulators.

Sulfonamide SAR Probe for Enzyme Inhibition Studies

The meta-fluoro regioisomer offers a different electronic and steric profile compared to the ortho-fluoro analog (CAS 1797977-25-3) [2]. Pairing these two compounds in parallel SAR studies allows systematic decoupling of electronic (inductive) effects from steric effects on sulfonamide-target hydrogen bonding, which is valuable for optimizing inhibitor potency and selectivity.

Metabolic Stability-Focused Lead Optimization

The dicyclopropyl substituents provide a metabolic stability advantage over aromatic-substituted pyrazole scaffolds such as celecoxib [3]. This compound can serve as a metabolically stable core for further elaboration, particularly in programs where CYP-mediated clearance has been identified as a lead liability.

Building Block for Diversified Library Synthesis

The ethyl linker terminates in a secondary sulfonamide amenable to further N-alkylation or acylation without loss of the privileged dicyclopropylpyrazole pharmacophore, enabling rapid generation of compound libraries for phenotypic or target-based screening.

Quote Request

Request a Quote for N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-3-fluorobenzene-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.